2,6-Dichloro-5-methylnicotinonitrile CAS 2230688-33-0 properties
2,6-Dichloro-5-methylnicotinonitrile CAS 2230688-33-0 properties
An In-depth Technical Guide to the Properties and Applications of Dichlorinated Methylnicotinonitriles with a focus on 2,6-Dichloro-4-methylnicotinonitrile (CAS 875-35-4)
Disclaimer: As of the latest data available, no specific technical information has been found for 2,6-Dichloro-5-methylnicotinonitrile (CAS 2230688-33-0). This guide will provide a comprehensive overview of the closely related and well-documented structural isomer, 2,6-Dichloro-4-methylnicotinonitrile (CAS 875-35-4) , as a representative compound of this chemical class. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
Substituted pyridines, particularly those containing halogen and nitrile functionalities, are pivotal building blocks in the synthesis of a wide array of biologically active molecules and functional materials. Among these, dichlorinated methylnicotinonitriles represent a class of compounds with significant potential in medicinal chemistry and agrochemical research. Their trifunctional nature—comprising a pyridine core, reactive chlorine atoms, a synthetically versatile nitrile group, and a methyl group amenable to further derivatization—makes them attractive intermediates for the construction of complex molecular architectures.
This guide focuses on the physicochemical properties, synthesis, safety, and potential applications of 2,6-Dichloro-4-methylnicotinonitrile (CAS 875-35-4). The insights provided are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel compounds in drug discovery and materials science.
Physicochemical Properties of 2,6-Dichloro-4-methylnicotinonitrile
A thorough understanding of the physicochemical properties of a chemical compound is fundamental to its application in research and development. The key properties of 2,6-Dichloro-4-methylnicotinonitrile are summarized in the table below.
| Property | Value | Source |
| CAS Number | 875-35-4 | |
| Molecular Formula | C₇H₄Cl₂N₂ | |
| Molecular Weight | 187.03 g/mol | |
| Appearance | Solid | |
| Melting Point | 108-112 °C | |
| Assay | ≥97% | |
| InChI Key | LSPMHHJCDSFAAY-UHFFFAOYSA-N | |
| SMILES | Cc1cc(Cl)nc(Cl)c1C#N |
Synthesis and Reactivity
The synthesis of dichlorinated nicotinonitrile derivatives often involves multi-step sequences starting from readily available precursors. While a specific synthesis for 2,6-Dichloro-4-methylnicotinonitrile is not detailed in the provided search results, a general understanding can be constructed from the synthesis of related compounds. A common strategy involves the dehydration of a corresponding nicotinamide. For instance, the conversion of a carboxamide to a carbonitrile can be achieved using dehydrating agents like phosphorus oxychloride (POCl₃).[1]
The reactivity of 2,6-Dichloro-4-methylnicotinonitrile is dictated by its functional groups. The chlorine atoms at the 2 and 6 positions of the pyridine ring are susceptible to nucleophilic substitution, providing a handle for the introduction of various functional groups. The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine, opening up further avenues for chemical modification. The methyl group can also be a site for functionalization, for example, through oxidation or halogenation.
Caption: A simplified diagram illustrating a potential synthetic route.
Potential Applications in Research and Development
While specific applications for 2,6-Dichloro-4-methylnicotinonitrile are not extensively documented, the broader class of substituted nicotinonitriles are valuable intermediates in several areas:
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Pharmaceuticals: Nicotinonitrile derivatives are core structures in a variety of bioactive compounds. For example, related compounds are used in the synthesis of selective muscarinic M4 receptor positive allosteric modulators, which have potential in the treatment of schizophrenia.[2] The structural motifs present in 2,6-Dichloro-4-methylnicotinonitrile make it a candidate for the development of kinase inhibitors, GPCR modulators, and other therapeutic agents.
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Agrochemicals: The pyridine core is a common feature in many pesticides and herbicides. The specific substitution pattern of this compound could be explored for the development of new agrochemicals with improved efficacy and selectivity.
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Materials Science: The nitrile group and the aromatic pyridine ring can be utilized in the synthesis of novel organic materials with interesting electronic and photophysical properties.
Safety and Handling
2,6-Dichloro-4-methylnicotinonitrile is a hazardous substance and should be handled with appropriate safety precautions.
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Hazard Classification: Acute toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Damage, Skin Sensitization, and Specific Target Organ Toxicity (Single Exposure - Respiratory system).
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Signal Word: Danger.
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Personal Protective Equipment (PPE): It is recommended to use appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a respirator with a suitable cartridge.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Experimental Protocol: A Representative Synthesis of a Dichlorinated Nicotinonitrile
The following is a hypothetical, representative experimental protocol for the synthesis of a dichlorinated nicotinonitrile from a nicotinamide precursor. This protocol is based on general procedures found for similar transformations and should be adapted and optimized for specific substrates and scales.
Objective: To synthesize a dichlorinated nicotinonitrile via dehydration of the corresponding nicotinamide.
Materials:
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Dichlorinated nicotinamide precursor
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for elution
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the dichlorinated nicotinamide precursor in an excess of phosphorus oxychloride.
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Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
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Work-up:
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Cool the reaction mixture to room temperature.
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Carefully and slowly pour the reaction mixture onto crushed ice with stirring.
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Extract the aqueous mixture with dichloromethane (3 x volume).
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Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure dichlorinated nicotinonitrile.
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Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: A flowchart of the key steps in a representative synthesis.
Conclusion
2,6-Dichloro-4-methylnicotinonitrile and its related analogs are valuable chemical intermediates with significant potential for the development of new pharmaceuticals, agrochemicals, and materials. Their rich chemistry, stemming from the interplay of the pyridine core and its diverse functional groups, offers a wide range of possibilities for synthetic elaboration. While exercising due caution in handling these hazardous materials, researchers can leverage their reactivity to construct novel and complex molecules.
